

An In-Depth Technical Guide to Hexachloroparaxylene Isomers and Their Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexachloroparaxylene*

Cat. No.: *B1667536*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of **hexachloroparaxylene**, focusing on their chemical properties, synthesis, and toxicological profiles. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may encounter or work with these compounds.

Introduction to Hexachloroparaxylene Isomers

Hexachloroparaxylene refers to derivatives of p-xylene (1,4-dimethylbenzene) where six hydrogen atoms have been substituted by chlorine atoms. The substitution can occur on the methyl groups (side-chain) or on the aromatic ring. This guide focuses on the two primary isomers for which data is available:

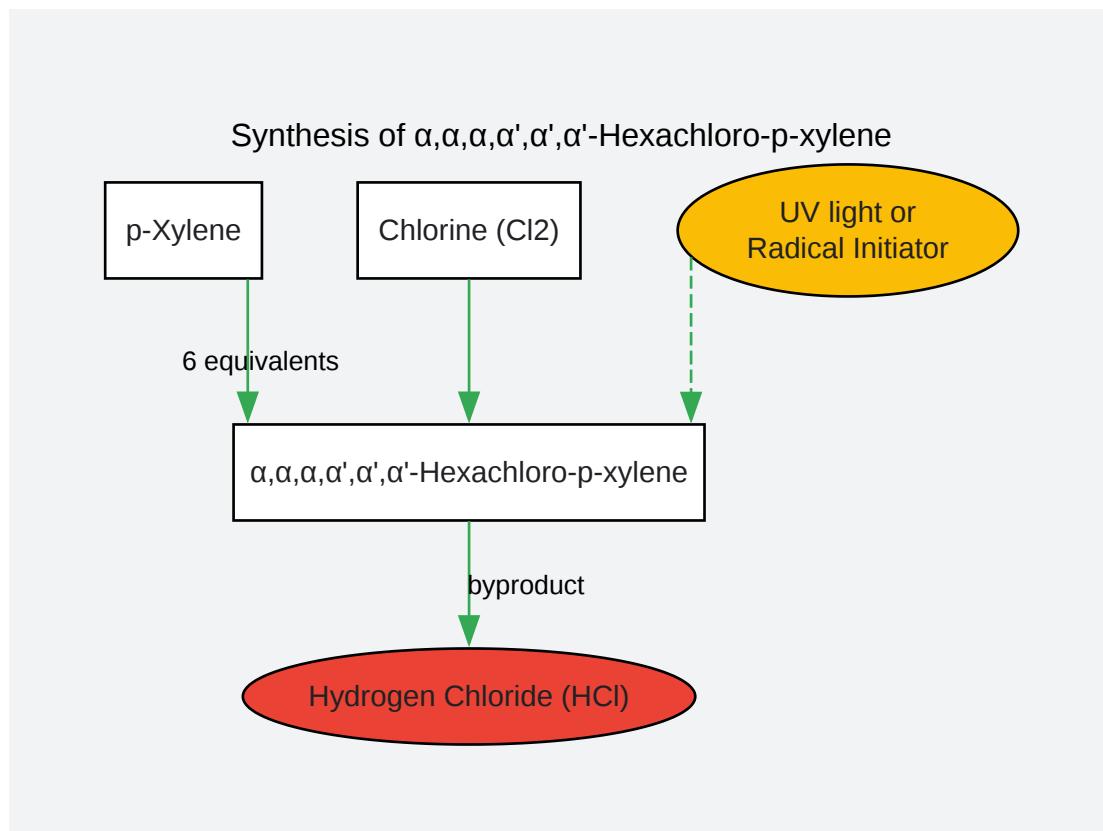
- $\alpha,\alpha,\alpha,\alpha',\alpha',\alpha'$ -Hexachloro-p-xylene: All six chlorine atoms substitute the hydrogens on the two methyl groups.
- $\alpha,\alpha',2,3,5,6$ -Hexachloro-p-xylene: Two chlorine atoms are on the methyl groups, and four are on the benzene ring.

These compounds are primarily of interest in industrial chemistry as intermediates for the synthesis of other chemicals. Their high degree of chlorination significantly influences their

physical, chemical, and toxicological properties compared to the parent p-xylene molecule.

Physical and Chemical Properties

The properties of the two primary isomers of **hexachloroparaxylene** are summarized in the table below for easy comparison.


Property	$\alpha,\alpha,\alpha,\alpha',\alpha',\alpha'$ -Hexachloro-p-xylene	$\alpha,\alpha',2,3,5,6$ -Hexachloro-p-xylene
Synonyms	1,4-Bis(trichloromethyl)benzene, HCPX	1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene
CAS Number	68-36-0[1]	1079-17-0[2][3]
Molecular Formula	$C_8H_4Cl_6$ [1]	$C_8H_4Cl_6$ [2][3]
Molecular Weight	312.83 g/mol [1]	312.84 g/mol [2]
Appearance	White solid[1]	White to light yellow/orange powder/crystal
Melting Point	110 °C[1]	174.5-175.0 °C[2]
Boiling Point	296.7 °C[1]	345.0 °C (Predicted)[2]
Density	1.585 g/cm ³ (at 20 °C)[1]	1.88 g/cm ³ [2]
Flash Point	Not available	177.3 °C[2]
Refractive Index	Not available	1.594[2]
XLogP3	Not available	5.77780[2]

Synthesis of Hexachloroparaxylene Isomers

The synthesis of these isomers involves the chlorination of p-xylene under different conditions to control the position of chlorination.

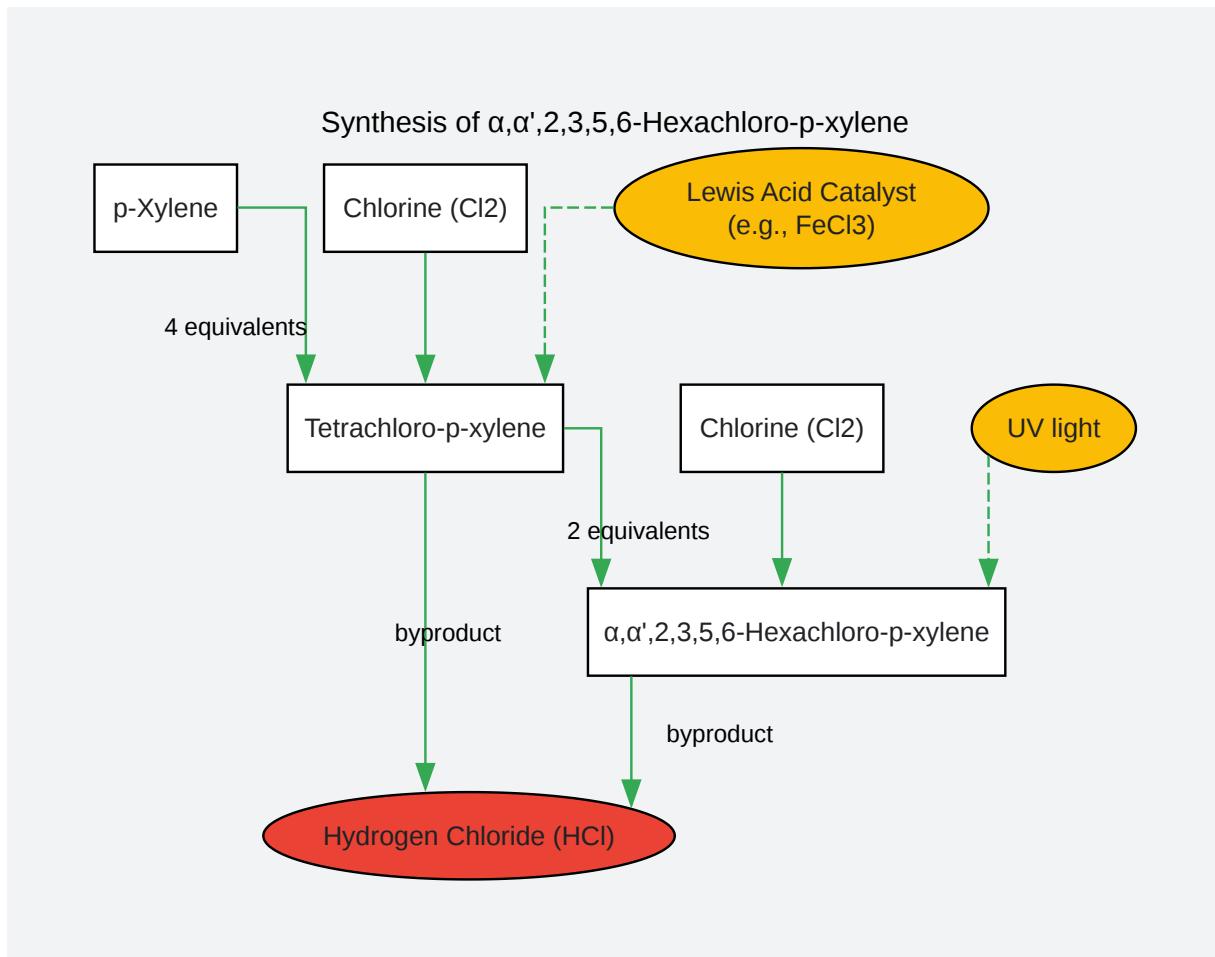
Synthesis of $\alpha,\alpha,\alpha,\alpha',\alpha',\alpha'$ -Hexachloro-p-xylene

This isomer is produced by the exhaustive chlorination of the methyl side chains of p-xylene. This reaction is typically carried out under conditions that favor free-radical substitution on the side chains rather than electrophilic substitution on the aromatic ring.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for $\alpha,\alpha,\alpha,\alpha',\alpha',\alpha'$ -Hexachloro-p-xylene.

Experimental Protocol:


While a detailed, publicly available laboratory-scale protocol is scarce, the industrial synthesis of $\alpha,\alpha,\alpha,\alpha',\alpha',\alpha'$ -Hexachloro-p-xylene is achieved through the high-yield, exhaustive chlorination of p-xylene[4]. The general procedure involves:

- Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet for chlorine, a condenser, and a light source (e.g., a UV lamp) is charged with p-xylene. The reaction is typically performed in a suitable solvent that is inert to the reaction conditions.

- Initiation: The reaction is initiated by providing a source of free radicals, commonly through the application of UV light or the addition of a chemical radical initiator.
- Chlorination: Chlorine gas is bubbled through the reaction mixture at an elevated temperature. The temperature is controlled to favor side-chain chlorination.
- Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the extent of chlorination.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess chlorine and hydrogen chloride byproduct are removed. The product is then isolated and purified, typically by recrystallization from a suitable solvent.

Synthesis of $\alpha,\alpha',2,3,5,6$ -Hexachloro-p-xylene

The synthesis of this isomer involves a combination of chlorination on both the aromatic ring and the side chains. This is a multi-step process where the ring is first chlorinated, followed by the chlorination of the side chains.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for $\alpha,\alpha',2,3,5,6$ -Hexachloro-p-xylene.

Experimental Protocol:

A detailed experimental protocol is not readily available in the public domain. However, a patented method describes the synthesis of $\alpha,\alpha',2,3,5,6$ -hexachloro-p-xylene. The general procedure is as follows:

- Ring Chlorination: p-Xylene or its partially ring-chlorinated derivatives are mixed with a solvent such as perchloroethylene. A Lewis acid catalyst (e.g., ferric chloride) is added. Chlorine gas is then introduced into the mixture at a controlled temperature (e.g., 75-85°C) until the aromatic ring is substantially tetrachlorinated.

- Side-Chain Chlorination: The temperature of the reaction mixture is then raised (e.g., to 100-120°C), and the addition of chlorine gas continues. This higher temperature, in the continued presence of the catalyst, promotes the chlorination of the methyl groups.
- Completion and Isolation: The reaction is continued until the desired level of conversion to $\alpha,\alpha',2,3,5,6$ -hexachloro-p-xylene is achieved. The catalyst is then separated from the reaction mass, and the product is isolated, for example, by crystallization.

Toxicological Properties and Safety Information

The toxicological data for these specific hexachlorinated p-xylene isomers are limited. Much of the available data pertains to xylenes in general, which have a different toxicological profile due to their lower degree of chlorination and different metabolic pathways.

$\alpha,\alpha,\alpha,\alpha',\alpha',\alpha'$ -Hexachloro-p-xylene

- Acute Toxicity: The oral LD50 in rats is 3200 mg/kg[5][6].
- Hazards: This compound is corrosive to the skin, eyes, and respiratory system[5][6]. Contact can cause severe burns, and eye contact may lead to corneal damage or blindness[5]. Inhalation of dust or mist can cause severe irritation to the respiratory tract[5]. Ingestion can cause serious injury[5].
- Chronic Effects: No known effects from chronic exposure have been reported[5]. It is not known to aggravate existing medical conditions[5].
- Carcinogenicity, Mutagenicity, and Teratogenicity: Data are not available[5].

Safety Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[6]. In case of insufficient ventilation, wear suitable respiratory equipment[5].
- Handling: Do not ingest or breathe dust[5][6]. Avoid contact with skin and eyes[5]. Handle in a well-ventilated area.
- Storage: Store in a cool, dark, and dry place in a tightly closed container[6]. Keep away from incompatible materials such as oxidizing agents[6].

$\alpha,\alpha',2,3,5,6$ -Hexachloro-p-xylene

- Hazards: This compound is classified as causing severe skin burns and eye damage[3]. It may also be corrosive to metals.
- Toxicological Data: Specific LD50 or other quantitative toxicological data are not readily available in the searched literature.

Safety Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[2].
- Handling: Do not breathe dust, fume, gas, mist, vapors, or spray[2]. Wash thoroughly after handling[2].
- Storage: Store in a corrosive-resistant container.

Conclusion

The two primary isomers of **hexachloroparaxylene**, $\alpha,\alpha,\alpha,\alpha',\alpha',\alpha'$ -hexachloro-p-xylene and $\alpha,\alpha',2,3,5,6$ -hexachloro-p-xylene, are highly chlorinated compounds with distinct physical and chemical properties. Their synthesis involves controlled chlorination of p-xylene to direct the substitution to either the side chains or a combination of the ring and side chains. Both isomers are hazardous materials, classified as corrosive and causing severe skin and eye damage. Due to the limited availability of detailed toxicological data, extreme caution should be exercised when handling these compounds, with strict adherence to safety protocols and the use of appropriate personal protective equipment. Further research is needed to fully characterize the toxicological profiles of these molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 68-36-0 HCPX Hexachloro-p-xylene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 2. echemi.com [echemi.com]
- 3. Alpha,alpha',2,3,5,6-hexachloro-4-xylene | C8H4Cl6 | CID 66179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO1999035111A1 - Process for preparation of tfpx-dichloride - Google Patents [patents.google.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Hexachloroparaxylene Isomers and Their Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667536#hexachloroparaxylene-isomers-and-their-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com